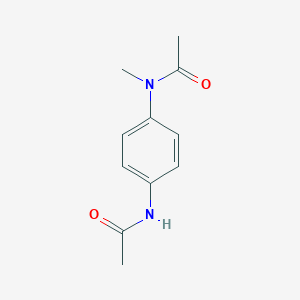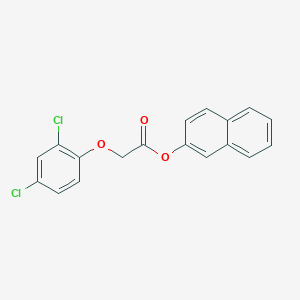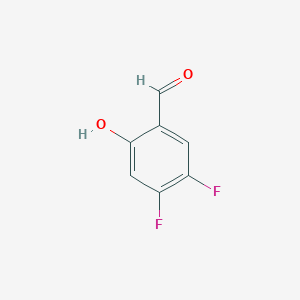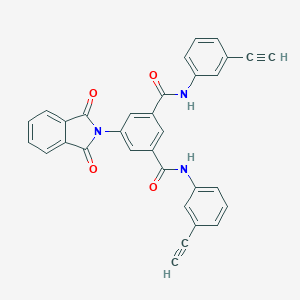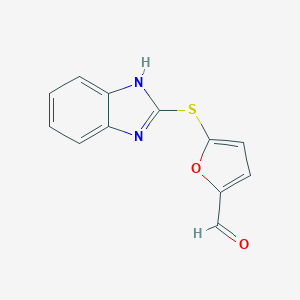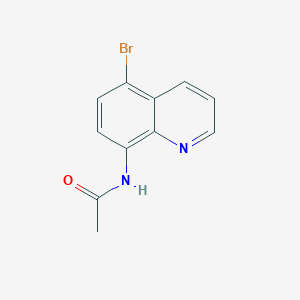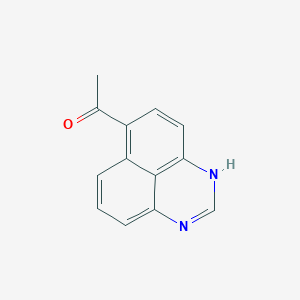
1-(1H-perimidin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-perimidin-6-yl)ethanone, also known as 6-Acetyl-1,3-dimethyluracil, is a heterocyclic organic compound with a molecular formula C9H10N2O2. It is a derivative of uracil and is commonly used in scientific research for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1H-perimidin-6-yl)ethanone is not fully understood, but it is believed to interact with various enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
1-(1H-perimidin-6-yl)ethanone has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory activity: It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
2. Antioxidant activity: It has been shown to scavenge free radicals and reduce oxidative stress in cells.
3. Neuroprotective activity: It has been shown to protect neurons from damage and improve cognitive function in animal models.
4. Anti-tumor activity: It has been shown to inhibit the growth of certain cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-perimidin-6-yl)ethanone in lab experiments include its unique chemical properties, versatility in synthesis, and wide range of applications in various fields of research. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
1-(1H-perimidin-6-yl)ethanone has promising potential for future research in various areas, including:
1. Development of novel anti-inflammatory and antioxidant therapies.
2. Study of its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its anti-tumor activity and potential as a cancer therapy.
4. Development of new fluorescent probes for imaging studies.
5. Synthesis of new heterocyclic compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, 1-(1H-perimidin-6-yl)ethanone is a versatile and important compound in scientific research. Its unique chemical properties and wide range of applications make it a valuable tool for various fields of study. Further research is needed to fully understand its mechanism of action and potential for future therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1H-perimidin-6-yl)ethanone involves the reaction of 6-amino-1,3-dimethyluracil with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces 1-(1H-perimidin-6-yl)ethanone as the main product, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(1H-perimidin-6-yl)ethanone has a wide range of scientific research applications, including:
1. As a building block in the synthesis of various heterocyclic compounds.
2. As a ligand in coordination chemistry.
3. As a precursor for the synthesis of pharmaceutical compounds.
4. As a probe in biochemical assays for the detection of enzymes and other biomolecules.
5. As a fluorescent dye in imaging studies.
Propriétés
Numéro CAS |
56314-38-6 |
|---|---|
Nom du produit |
1-(1H-perimidin-6-yl)ethanone |
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(1Z)-1-perimidin-6-ylideneethanol |
InChI |
InChI=1S/C13H10N2O/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12/h2-7,16H,1H3/b9-8- |
Clé InChI |
FWCFFZJHXBVFMG-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
SMILES |
CC(=C1C=CC2=NC=NC3=CC=CC1=C23)O |
SMILES canonique |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




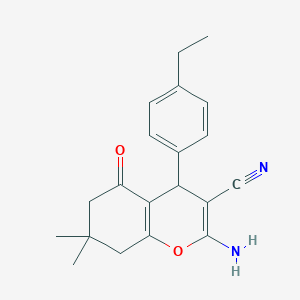

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
